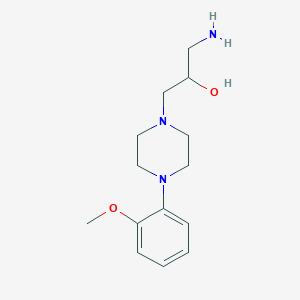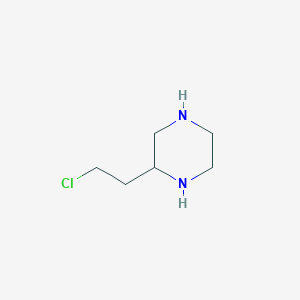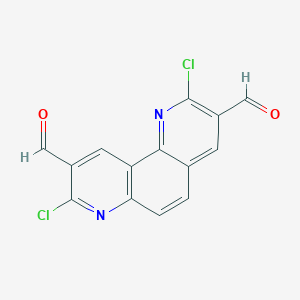
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
Preparation Methods
The synthesis of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of piperazine with an appropriate aldehyde or ketone, followed by reduction to form the desired ethanol derivative. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reduction process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: It is a key component in the development of drugs for treating neurological disorders, infections, and other medical conditions.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, it may act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
When compared to other piperazine derivatives, 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-propen-1-yloxy)methyl: This compound has a propenyl group instead of a methoxyphenyl group, leading to different reactivity and applications.
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-chlorophenyl):
These comparisons highlight the versatility and specificity of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- in various scientific and industrial contexts.
Properties
CAS No. |
217170-70-2 |
|---|---|
Molecular Formula |
C14H23N3O2 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-amino-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C14H23N3O2/c1-19-14-5-3-2-4-13(14)17-8-6-16(7-9-17)11-12(18)10-15/h2-5,12,18H,6-11,15H2,1H3 |
InChI Key |
NXALKUMQNRTWOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12120217.png)


![2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)
![N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide](/img/structure/B12120246.png)
![Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester](/img/structure/B12120254.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)



![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120284.png)
![[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12120291.png)
